7-Methylguanosine
Übersicht
Beschreibung
7-Methylguanosine (m7G) is a modified nucleoside found in transfer RNA (tRNA) across various species, including eubacteria, eukaryotes, and some archaea. It is typically located at position 46 in the variable region of tRNA and is a product of the tRNA (m7G46) methyltransferase enzyme. This modification plays a crucial role in stabilizing the tRNA structure by forming a tertiary base pair with C13-G22. The physiological functions of m7G46 in tRNA are diverse, ranging from controlling the amount of other tRNA modifications in thermophilic bacteria to contributing to pathogenic infectivity and being associated with several diseases .
Synthesis Analysis
The synthesis of m7G in tRNA involves specific methyltransferase enzymes. In yeast, two proteins, Trm8 and Trm82, form a complex required for the m7G modification at position 46. Trm8 contains an S-adenosylmethionine binding domain and is highly conserved across prokaryotes and eukaryotes, while Trm82 contains putative WD40 repeats. Both proteins are necessary for the methyltransferase activity, and their human counterparts, METTL1 and WDR4, retain this function in eukaryotes .
Molecular Structure Analysis
The molecular structure of m7G has been analyzed through various methods, including immunoelectron microscopy, which has localized the modification in the small subunits of ribosomes from Escherichia coli and chloroplasts. This localization supports the proposed common evolutionary origin of these ribosomes . Additionally, the crystal structure of a complex between 7-methylguanosine and its iodide has revealed a novel reverse Watson-Crick type base pairing, which suggests that alkylation at the N(7) position may disrupt the formation of the normal GC base pair .
Chemical Reactions Analysis
7-Methylguanosine can participate in various chemical reactions. For instance, it can be detected in DNA as 7-methyldeoxyguanosine (7-mdGua) using antibodies raised against its imidazole ring-open form. This detection method has potential applications in molecular epidemiology to determine human exposure to environmental methylating agents such as nitrosamines . Moreover, the abnormal base can be introduced into copolymers of nucleic acids, affecting their template activity for polypeptide synthesis in vitro .
Physical and Chemical Properties Analysis
The physical and chemical properties of m7G have been studied using proton magnetic resonance and infrared absorption, indicating the presence of labile hydrogen groups that undergo rapid exchange reactions with solvent molecules. These properties are influenced by the solvent and pH conditions . Additionally, m7G nucleotides labeled with acetylpyrene (AcPy) exhibit unique fluorescent properties that can be utilized to study mRNA cap-related processes and evaluate inhibitors of the DcpS enzyme .
Wissenschaftliche Forschungsanwendungen
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Transfer RNA (tRNA) Modifications
- Application: 7-Methylguanosine (m7G) is a common modification in tRNA, found in eubacteria, eukaryotes, and a few archaea . It usually occurs at position 46 in the variable region and is a product of tRNA (m7G46) methyltransferase .
- Method: The m7G46 modification forms a tertiary base pair with C13-G22, stabilizing the tRNA structure .
- Outcome: The physiological functions of m7G46 in tRNA have started to be determined over the past decade. For example, tRNA m7G46 or tRNA (m7G46) methyltransferase controls the amount of other tRNA modifications in thermophilic bacteria, contributes to the pathogenic infectivity, and is also associated with several diseases .
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Prediction of N7-Methylguanosine Sites in Health Systems
- Application: N7-Methylguanosine (m7G) is an important epigenetic modification found in rRNA, mRNA, and tRNA, playing a significant role in gene expression regulation .
- Method: Traditional laboratory-based techniques for the identification of N7-Methylguanosine (m7G) are time-consuming and cost-ineffective. To overcome this, artificial intelligence has been adopted to predict N7-Methylguanosine sites with high precision .
- Outcome: An intelligent computational model called N7-Methylguanosine-Long short-term memory (m7G-LSTM) is introduced for the prediction of N7-Methylguanosine sites. The proposed “m7G-LSTM” model obtained an accuracy value of 95.95%, a specificity value of 95.94%, a sensitivity value of 95.97%, and Matthew’s correlation coefficient (MCC) value of 0.919 .
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- Application: 7-Methylguanosine plays a role in mRNA as a blocking group at its 5´-end .
- Method: It is involved in the formation of an m7G-modified 5’ cap in mRNA, which not only protects RNA from exonuclease cleavage, but also influences RNA processing, export, and translation .
- Outcome: This modification is crucial for the stability and function of mRNA .
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Role in Tumor Development and Progression
- Application: The regulators of 7-Methylguanosine are involved in tumor development and progression in different cancers .
- Method: The expression and activity of these regulators can be studied to understand their role in cancer progression .
- Outcome: This can provide insights into potential therapeutic targets for various cancers .
- Study of Reaction Evolving Methylguanosine
- Application: 7-Methylguanosine has been used to study and examine the reaction evolving methylguanosine .
- Method: This involves the use of 7-Methylguanosine in various biochemical reactions to understand the role and impact of methylguanosine .
- Outcome: This can provide insights into the biochemical pathways involving methylguanosine and its role in various biological processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAROSJZRTIOK-KQYNXXCUSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942368 | |
Record name | 7-Methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Methylguanosine | |
CAS RN |
20244-86-4 | |
Record name | 7-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20244-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
Record name | 7-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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